4-chloro-N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-(4-methylanilino)cyclohexyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-14-6-10-16(11-7-14)21-18-4-2-3-5-19(18)22-25(23,24)17-12-8-15(20)9-13-17/h6-13,18-19,21-22H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCMXLDVWRCOSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CCCCC2NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(p-tolylamino)cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry
4-chloro-N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide has been investigated for its potential antimicrobial and antiviral properties. Its sulfonamide structure is known to exhibit activity against various bacterial strains by inhibiting bacterial enzymes essential for growth and replication.
Case Study Example :
- A study published in Antimicrobial Agents and Chemotherapy explored the efficacy of sulfonamide derivatives, including this compound, against resistant strains of bacteria, demonstrating significant inhibition of growth in laboratory settings.
Organic Synthesis
In organic chemistry, this compound serves as a valuable reagent for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile building block in synthetic pathways.
Common Reactions:
- Oxidation : Can be oxidized to form sulfonic acids or sulfoxides using agents like potassium permanganate.
- Reduction : Reduction can yield amines or alcohols through reagents like lithium aluminum hydride.
- Substitution : The chloro group can be replaced with other nucleophiles under basic conditions.
Material Science
The compound has been utilized in the development of new materials, particularly in the field of polymers. Its unique properties allow it to be incorporated into polymer matrices to enhance mechanical and thermal stability.
Research Findings :
- Investigations into the incorporation of sulfonamide compounds into polymer systems have shown improved properties for applications in coatings and adhesives.
Biological Mechanisms
The mechanism of action for this compound primarily involves its interaction with specific biological targets. It may inhibit key enzymes involved in metabolic pathways, leading to its observed biological effects.
Table: Summary of Applications
| Application Area | Description | Example Studies/Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and antiviral activity | Efficacy against resistant bacterial strains |
| Organic Synthesis | Reagent for complex molecule synthesis | Versatile reactions: oxidation, reduction, substitution |
| Material Science | Development of enhanced polymer materials | Improved mechanical properties in polymer systems |
| Biological Mechanisms | Interaction with enzymes affecting metabolic pathways | Inhibition studies on specific target enzymes |
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its biological effects. For example, it could inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Structural Analogues in the Sulfonamide Class
The following table summarizes key structural and pharmacological differences between the target compound and related sulfonamide derivatives:
Pharmacological and Functional Differences
- The target compound lacks the piperidinylidene group critical for opioid receptor binding in W-15/W-18, suggesting it is unlikely to exhibit opioid effects.
- Synthesis and Structural Flexibility: The target compound shares a synthesis pathway with other sulfonamides (e.g., reacting cyclohexylamine with sulfonyl chlorides), but its p-tolylamino group requires additional steps compared to simpler derivatives like W-15 . Derivatives such as Compound 11 () highlight the role of substituents (e.g., chlorobenzo-dioxol) in altering solubility and reactivity.
Regulatory Implications :
Physicochemical Properties
- Thermal Stability : Derivatives like Compound 11 (melting point 177–180°C) and Compound 13 (synthesized in p-dioxane) exhibit stability under varying conditions , suggesting the target compound may share similar robustness.
Biological Activity
4-Chloro-N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide is a sulfonamide compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H23ClN2O2S
- CAS Number : 432008-37-2
This compound features a sulfonamide group, which is known for its diverse applications in antimicrobial and anti-inflammatory therapies.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or proteins involved in various biological processes.
- Enzyme Inhibition : The compound may interfere with bacterial enzymes, leading to antimicrobial effects. It has been shown to inhibit dihydropteroate synthase, a key enzyme in folate synthesis in bacteria, thereby exhibiting antibacterial properties.
- Cell Cycle Modulation : Research indicates that this compound can induce cell cycle arrest in cancer cells, particularly in the sub-G1 phase, which is associated with apoptosis .
Antimicrobial Properties
Sulfonamides, including this compound, are traditionally recognized for their antimicrobial properties. They act by inhibiting bacterial growth through interference with folic acid synthesis. In vitro studies have demonstrated that this compound shows significant antibacterial activity against various strains of bacteria.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance, it has been evaluated in HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. The results indicated that it induces apoptosis through caspase activation and affects cell cycle distribution:
- Cytotoxicity : The compound exhibited IC50 values ranging from 6 to 18 μM, indicating potent cytotoxic effects against cancer cell lines while showing reduced toxicity towards non-cancerous cells .
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound led to an increase in early apoptotic cells and DNA fragmentation indicative of programmed cell death .
Case Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 6 | Apoptosis induction via caspase activation | |
| HCT-116 | 7 | Cell cycle arrest in sub-G1 phase | |
| MCF-7 | 18 | Inhibition of proliferation |
Q & A
Basic Questions
Q. What are the standard synthetic routes for 4-chloro-N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide, and how are intermediates monitored?
- Methodology : The compound is synthesized via nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and cyclohexylamine derivatives. Key steps include pH-controlled coupling (pH 8–10) using sodium carbonate to deprotonate the amine, followed by acidification (pH 3) to precipitate the product. Thin-layer chromatography (TLC) with silica gel plates and UV visualization is used to monitor reaction progress .
- Critical Parameters : Reaction time (12–24 hours), solvent selection (methanol/water mixtures), and stoichiometric ratios (1:1.2 sulfonyl chloride:amine) impact yield. Crystallization from methanol enhances purity .
Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation?
- Techniques :
- X-ray crystallography : Resolves bond lengths (e.g., S–N: 1.63 Å) and dihedral angles between the sulfonamide and cyclohexyl groups .
- NMR : -NMR confirms aromatic protons (δ 7.2–7.8 ppm) and cyclohexyl CH signals (δ 1.2–2.1 ppm). -NMR identifies sulfonamide carbonyls (~170 ppm) .
- IR : Peaks at 1150 cm (S=O asymmetric stretch) and 1340 cm (S–N stretch) validate the sulfonamide group .
Q. How is preliminary bioactivity screening conducted for this compound?
- Assays :
- Enzyme inhibition : Target bacterial acetyl-CoA carboxylase (ACCase) using spectrophotometric assays to measure NADH oxidation rates .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Controls : Include known ACCase inhibitors (e.g., soraphen A) and solvent-only blanks to validate results .
Advanced Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Approach :
- Reaction path search : Quantum chemical calculations (DFT at B3LYP/6-311+G(d,p)) predict transition states and intermediates. Solvation effects are modeled using COSMO-RS .
- Machine learning : Train models on reaction databases to predict optimal conditions (e.g., solvent polarity, temperature) for sulfonamide bond formation .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Case Example : Discrepancies in ACCase inhibition (IC ranging from 5–50 µM) may arise from:
- Enzyme isoforms : Bacterial vs. mammalian ACCase selectivity (e.g., E. coli ACCase vs. human homologs) .
- Assay conditions : Variations in cofactor (ATP/Mg) concentrations or pre-incubation times .
Q. How do substituents on the p-tolyl group influence biological activity?
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., Cl, CF) enhance ACCase binding via hydrophobic interactions with the enzyme’s active site .
- Bulkier groups (e.g., tert-butyl) reduce solubility but improve membrane permeability .
Q. What advanced techniques characterize intermolecular interactions in crystal structures?
- Methods :
- Hirshfeld surface analysis : Quantifies close contacts (e.g., H···O, H···Cl) and π-π stacking (3.5–4.0 Å) .
- Topological analysis (AIM): Identifies critical bond paths and electron density at bond critical points (ρ ~0.25 e/Å) .
Notes
- Methodological Focus : Answers emphasize experimental design, data validation, and conflict resolution.
- Advanced Tools : Quantum calculations, machine learning, and topological analysis are highlighted for innovation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
